molecular formula C24H21N5O4 B11567336 N-[3-(1H-benzimidazol-2-yl)phenyl]-2-morpholin-4-yl-5-nitrobenzamide

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-morpholin-4-yl-5-nitrobenzamide

Cat. No.: B11567336
M. Wt: 443.5 g/mol
InChI Key: WURNAFWOAYVGGR-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-morpholin-4-yl-5-nitrobenzamide is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-morpholin-4-yl-5-nitrobenzamide typically involves the condensation of ortho-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often include the use of solvents like ethanol and water, and reagents such as sodium metabisulfite for oxidation . The process can be summarized as follows:

    Condensation: ortho-phenylenediamine reacts with formic acid or trimethyl orthoformate.

    Derivatization: Further reactions with benzaldehydes or other aromatic aldehydes.

    Purification: The final product is purified using techniques like column chromatography.

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-morpholin-4-yl-5-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like sodium metabisulfite.

    Reduction: Typically involves reducing agents such as lithium aluminum hydride.

    Substitution: Commonly occurs with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: Sodium metabisulfite in ethanol-water mixture.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different pharmacological activities depending on the substituents .

Scientific Research Applications

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-morpholin-4-yl-5-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-morpholin-4-yl-5-nitrobenzamide involves its interaction with molecular targets such as DNA and enzymes. The benzimidazole core can bind to DNA grooves, leading to DNA cleavage and inhibition of cell proliferation . Additionally, it can inhibit tubulin polymerization, affecting microtubule formation and cell division .

Properties

Molecular Formula

C24H21N5O4

Molecular Weight

443.5 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-morpholin-4-yl-5-nitrobenzamide

InChI

InChI=1S/C24H21N5O4/c30-24(19-15-18(29(31)32)8-9-22(19)28-10-12-33-13-11-28)25-17-5-3-4-16(14-17)23-26-20-6-1-2-7-21(20)27-23/h1-9,14-15H,10-13H2,(H,25,30)(H,26,27)

InChI Key

WURNAFWOAYVGGR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4

Origin of Product

United States

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